molecular formula C21H16ClN3O B12119880 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol

Cat. No.: B12119880
M. Wt: 361.8 g/mol
InChI Key: OMIYOSUGMRAOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Phenylamino and Pyridin-2-yl Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: An antiprotozoal drug with a quinoline scaffold.

Uniqueness

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenylamino and pyridin-2-yl methyl groups differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

7-[anilino(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol

InChI

InChI=1S/C21H16ClN3O/c22-17-13-16(21(26)20-15(17)9-6-12-24-20)19(18-10-4-5-11-23-18)25-14-7-2-1-3-8-14/h1-13,19,25-26H

InChI Key

OMIYOSUGMRAOEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.